molecular formula C13H10N2O4 B1606333 Anthranilic acid, N-p-nitrophenyl- CAS No. 7221-31-0

Anthranilic acid, N-p-nitrophenyl-

Cat. No. B1606333
CAS RN: 7221-31-0
M. Wt: 258.23 g/mol
InChI Key: ZZPQUGLIFJZPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilic acid, N-p-nitrophenyl-, is a compound with the formula C13H10N2O4 . It is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). Anthranilic acid has a sweetish taste and consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .


Synthesis Analysis

The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation .


Molecular Structure Analysis

The molecular structure of Anthranilic acid, N-p-nitrophenyl-, can be represented by the formula C13H10N2O4 . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .


Chemical Reactions Analysis

Anthranilic acid derivatives have shown very good anti-inflammatory, analgesic, and antipyretic activity . They also have antibacterial, antiviral, and insecticidal capabilities, as well as potential uses as P-glycoprotein inhibitors for controlling drug resistance in cancer cells .

Safety and Hazards

Anthranilic acid can cause serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes if it comes into contact with the eyes .

Future Directions

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They can be considered anti-inflammatory drug candidates—alternatives to current therapeutics .

properties

IUPAC Name

2-(4-nitroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)11-3-1-2-4-12(11)14-9-5-7-10(8-6-9)15(18)19/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPQUGLIFJZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222538
Record name Anthranilic acid, N-p-nitrophenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthranilic acid, N-p-nitrophenyl-

CAS RN

7221-31-0
Record name 2-(4-Nitroanilino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7221-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-p-nitrophenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-p-nitrophenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthranilic acid, N-p-nitrophenyl-
Reactant of Route 2
Reactant of Route 2
Anthranilic acid, N-p-nitrophenyl-
Reactant of Route 3
Reactant of Route 3
Anthranilic acid, N-p-nitrophenyl-
Reactant of Route 4
Reactant of Route 4
Anthranilic acid, N-p-nitrophenyl-
Reactant of Route 5
Reactant of Route 5
Anthranilic acid, N-p-nitrophenyl-
Reactant of Route 6
Reactant of Route 6
Anthranilic acid, N-p-nitrophenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.